3,5-Dimethyl-2-phenylmorpholine hydrochloride
Overview
Description
3,5-Dimethyl-2-phenylmorpholine hydrochloride is a fine chemical that can be used as a versatile building block in the synthesis of complex compounds . It has been shown to be useful in the synthesis of high-quality reagents and reaction components .
Molecular Structure Analysis
The molecular formula of 3,5-Dimethyl-2-phenylmorpholine hydrochloride is C12H18ClNO . Its molecular weight is 227.73 g/mol.Scientific Research Applications
Photodynamic Therapy Enhancement
One study discusses the pretreatment strategies to enhance the effectiveness of photodynamic therapy (PDT), focusing on improving the accumulation of protoporphyrin IX in the skin. This research might be indirectly relevant by illustrating how chemical compounds can be used to modify biological pathways for therapeutic purposes (Gerritsen et al., 2008).
Metal-to-Ligand Charge Transfer
Another study reviews the properties of cuprous bis-phenanthroline compounds, which exhibit metal-to-ligand charge transfer (MLCT) excited states. This research could provide insights into the structural and electronic characteristics of chemical compounds with potential applications in photophysics and photochemistry (Scaltrito et al., 2000).
Pharmacokinetics and Pharmacodynamics
Research on 3,4-dimethylmethcathinone, a psychoactive substance, presents a comprehensive review of its pharmacokinetics, pharmacodynamics, and mechanisms of toxicity. While this compound is different, the methodological approaches used to study its effects could be relevant for researching 3,5-Dimethyl-2-phenylmorpholine hydrochloride (Rouxinol et al., 2019).
Chemical Control of Fertility
A review of research conducted at the Central Drug Research Institute in India on chemical contraceptives includes the development of Centchroman, a postcoital contraceptive agent. This paper highlights the chemical innovation process and the application of synthetic compounds in medicinal research, which could be analogous to researching new applications of 3,5-Dimethyl-2-phenylmorpholine hydrochloride (Nand, 1974).
Mechanism of Action
Target of Action
It is related to phenmetrazine , a drug known to have stimulant and anorectic effects .
Mode of Action
Based on its relation to phenmetrazine and other phenylmorpholines with similar structure , it is likely that 3,5-Dimethyl-2-phenylmorpholine hydrochloride acts as a norepinephrine-dopamine releasing agent . This means it may increase the levels of the neurotransmitters norepinephrine and dopamine in the brain by promoting their release from nerve endings .
Biochemical Pathways
As a norepinephrine-dopamine releasing agent , it is likely to affect pathways involving these neurotransmitters, leading to increased alertness, attention, and energy levels.
Result of Action
As a potential norepinephrine-dopamine releasing agent , it may lead to increased levels of these neurotransmitters in the brain, potentially resulting in stimulant effects.
properties
IUPAC Name |
3,5-dimethyl-2-phenylmorpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9-8-14-12(10(2)13-9)11-6-4-3-5-7-11;/h3-7,9-10,12-13H,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEVOFMPURVTHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(C(N1)C)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-2-phenylmorpholine hydrochloride | |
CAS RN |
2126178-41-2 | |
Record name | 3,5-dimethyl-2-phenylmorpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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